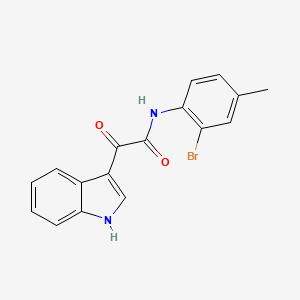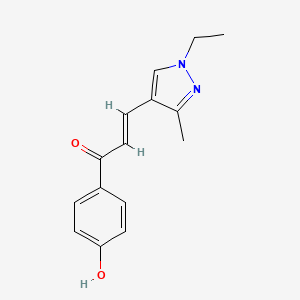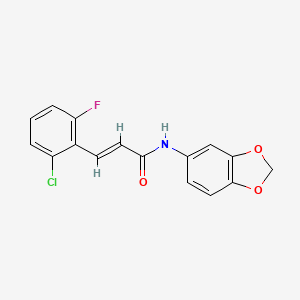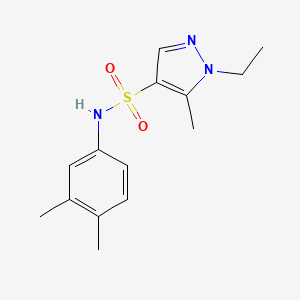
N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as BRD0705, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide acts as a potent and selective inhibitor of the BET family of proteins, which play a critical role in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones and recruit various transcriptional co-activators to promote gene expression. This compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-proliferative and anti-inflammatory effects in preclinical models of cancer and inflammation, respectively. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, which allows for specific modulation of gene expression. Additionally, it has been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development. However, like all small molecule compounds, it has limitations, including potential off-target effects and toxicity.
Zukünftige Richtungen
For N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide research include further preclinical studies to evaluate its efficacy and safety in various disease models. Additionally, its potential as a therapeutic agent for cancer and inflammation should be explored in clinical trials. Furthermore, the development of more potent and selective BET inhibitors could lead to the discovery of new therapeutic targets and treatment options for various diseases.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 2-bromo-4-methylphenylamine with 3-bromoacetylindole to form the desired product. The final compound is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to exhibit potent anti-proliferative and anti-inflammatory effects in preclinical models of cancer and inflammation, respectively. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-6-7-15(13(18)8-10)20-17(22)16(21)12-9-19-14-5-3-2-4-11(12)14/h2-9,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEVPKYHVLCPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)

![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
![ethyl {[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335863.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)
![[(1R)-1-benzyl-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5335869.png)
![3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B5335882.png)

![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)
